![molecular formula C25H35NO B1295440 p-Pentyloxybenzylidene p-heptylaniline CAS No. 39777-20-3](/img/structure/B1295440.png)
p-Pentyloxybenzylidene p-heptylaniline
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Description
P-Pentyloxybenzylidene p-heptylaniline is a chemical compound with the molecular formula C25H35NO . It is also known by other names such as N-(4-heptylphenyl)-1-(4-pentoxyphenyl)methanimine . The compound has a molecular weight of 365.6 g/mol .
Molecular Structure Analysis
The molecular structure of p-Pentyloxybenzylidene p-heptylaniline consists of 25 carbon atoms, 35 hydrogen atoms, and 1 nitrogen atom . The InChI representation of the molecule isInChI=1S/C25H35NO/c1-3-5-7-8-9-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-10-6-4-2/h12-19,21H,3-11,20H2,1-2H3
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 365.6 g/mol . It has a computed XLogP3-AA value of 8.5 , indicating its lipophilicity. The compound has no hydrogen bond donors and has 2 hydrogen bond acceptors . It has a rotatable bond count of 13 . The exact mass and monoisotopic mass of the compound are 365.271864740 g/mol . The topological polar surface area of the compound is 21.6 Ų .Scientific Research Applications
Nonlinear Optical Applications
The presence of the benzene ring in the compound makes benzoates excellent candidates for nonlinear optical applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds non-linearly to the electric field E of the light. This non-linearity is typically observed only at very high light intensities.
Single Crystal Growth
Single crystals of propyl-p-hydroxybenzoate, which belongs to the benzoate family, were synthesized using a slow evaporation solution growth technique . Single crystals have gained immense attention due to their increasing applications in the field of nuclear science, electronics, lasers, etc .
Thermal and Mechanical Studies
Mechanical studies were conducted using a Vickers microhardness tester and the thermal stability of the compound was assessed using thermogravimetric analysis . The activation energy was calculated using the Coats-Redfern method .
Topological Investigations
The inter and intramolecular charge transfer of propyl-p-hydroxybenzoate has been determined using topological investigations utilizing atoms in molecules package .
Density and Ultrasonic Velocity Studies
Density and ultrasonic velocity studies have been conducted on N (p-n-heptyloxybenzylidene) p-n-pentylaniline . These studies can provide valuable information about the phase transitions in the compound.
Phase Transition Studies
Phase transition studies have been conducted on N (p-n-pentyloxy benzylidene) p-n-decyl aniline . These studies can provide insights into the polymesomorphisms exhibited by the compound.
properties
IUPAC Name |
N-(4-heptylphenyl)-1-(4-pentoxyphenyl)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO/c1-3-5-7-8-9-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-10-6-4-2/h12-19,21H,3-11,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYDDGRNEMVCJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39777-20-3 |
Source
|
Record name | p-Pentyloxybenzylidene-p-heptylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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